molecular formula C12H14O4 B13555111 4-[3-(Methoxycarbonyl)phenyl]butanoicacid

4-[3-(Methoxycarbonyl)phenyl]butanoicacid

Cat. No.: B13555111
M. Wt: 222.24 g/mol
InChI Key: INFIXQSGYNZKJD-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Medicinal Chemistry Building Blocks

In the fields of organic synthesis and medicinal chemistry, 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is valued as a versatile bifunctional building block. Its structure contains three key features that are highly useful for constructing more complex molecules:

A Carboxylic Acid Group: This functional group (-COOH) is a cornerstone of organic synthesis, readily participating in reactions such as amidation, esterification, and reduction to form a wide array of derivatives.

An Aromatic Phenyl Ring: The phenyl moiety provides a rigid scaffold that is common in many biologically active compounds. It can be further functionalized to modulate the molecule's properties.

A Methoxycarbonyl Group: This ester group (-COOCH3) can serve multiple purposes. It can act as a protecting group for a carboxylic acid, be hydrolyzed to reveal a second carboxylic acid functionality, or be converted into an amide. This duality makes it a strategic component in multi-step syntheses.

The presence of both a carboxylic acid and an ester on the same molecule allows for selective chemical transformations, enabling chemists to build complex molecular architectures with precision. For instance, the carboxylic acid end can be coupled with an amine while the ester remains intact, or vice-versa, providing a strategic advantage in the synthesis of novel compounds, including peptides and other pharmacologically relevant structures. mdpi.com

Academic Significance and Research Trajectory of Butanoic Acid Derivatives with Phenyl Moieties

The broader class of butanoic acid derivatives with phenyl moieties has been the subject of extensive academic research due to their diverse biological activities. The research trajectory in this area often involves the synthesis and evaluation of various analogs to understand structure-activity relationships.

A prominent example is 4-phenylbutyric acid (4-PBA), a simple analog lacking the methoxycarbonyl group. nih.gov 4-PBA is known as a histone deacetylase (HDAC) inhibitor and has been investigated for its potential in treating cancer and neurodegenerative diseases. nih.govnih.govnih.gov It functions as a chemical chaperone, helping to alleviate endoplasmic reticulum stress. sigmaaldrich.com The academic interest in 4-PBA has spurred further research into how substitutions on the phenyl ring—such as the methoxycarbonyl group in 4-[3-(Methoxycarbonyl)phenyl]butanoic acid—can fine-tune these biological activities, potentially leading to increased potency or selectivity. biointerfaceresearch.com

Researchers have explored numerous derivatives to probe their therapeutic potential, leading to compounds with anti-inflammatory, antiviral, and antineoplastic properties. nih.govbiointerfaceresearch.comnbinno.com The systematic modification of the phenylbutanoic acid scaffold is a classic strategy in medicinal chemistry to optimize a lead compound into a viable drug candidate.

Comparative Overview of Phenylbutanoic Acid Derivatives

Compound NameCore StructureKey Substituent(s)Noted Research Area/Application
4-Phenylbutyric acidPhenylbutanoic acidNoneHDAC inhibitor, chemical chaperone. nih.govnih.gov
4-(4-Methoxyphenyl)butyric acidPhenylbutanoic acid4-methoxyIntermediate in pharmaceutical synthesis. nbinno.com
4-[3-(Methoxycarbonyl)phenyl]butanoic acidPhenylbutanoic acid3-methoxycarbonylBifunctional linker in solid-phase synthesis. mdpi.com
4-Phenyl-3-butenoic acidPhenylbutenoic acidAlkene in chainHDAC inhibitor with anti-tumorigenic properties. nih.gov

Overview of Research Methodologies Applied to 4-[3-(Methoxycarbonyl)phenyl]butanoic acid

The study of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid and its analogs involves a combination of synthetic, analytical, and computational methods to prepare, characterize, and understand the molecule's behavior.

Synthesis: The preparation of phenylbutanoic acid derivatives often involves classical organic reactions. A common approach is the Friedel-Crafts reaction, where an aromatic compound like benzene (B151609) reacts with a molecule such as butyrolactone or succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com Subsequent modifications can then be made to the phenyl ring to introduce substituents like the methoxycarbonyl group.

Structural Characterization and Analysis: Once synthesized, the precise structure and purity of the compound are confirmed using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. mdpi.combiointerfaceresearch.com

Infrared (IR) Spectroscopy: This technique helps to identify the presence of key functional groups, such as the carbonyls of the carboxylic acid and the ester. mdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. mdpi.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product. google.com Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can be employed for sensitive quantification in complex mixtures. nih.gov

Computational Studies: Modern chemical research often employs computational methods to complement experimental work. Density Functional Theory (DFT) calculations, for example, can be used to model the molecular structure, predict electronic properties, and gain insight into the reactivity and stability of butanoic acid derivatives. biointerfaceresearch.comresearchgate.net These theoretical studies can guide the design of new molecules with desired properties.

Summary of Common Research Methodologies

MethodologyPurposeExamples from Related Compound Studies
Synthesis To create the target molecule and its derivatives.Friedel-Crafts reaction, esterification, hydrolysis. google.comnih.gov
Spectroscopy To elucidate and confirm the chemical structure.NMR, IR, Mass Spectrometry. mdpi.combiointerfaceresearch.com
Chromatography To purify the compound and determine its purity.HPLC, Column Chromatography. google.comnih.gov
Computational Chemistry To predict molecular properties and reaction mechanisms.Density Functional Theory (DFT) calculations. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(3-methoxycarbonylphenyl)butanoic acid

InChI

InChI=1S/C12H14O4/c1-16-12(15)10-6-2-4-9(8-10)5-3-7-11(13)14/h2,4,6,8H,3,5,7H2,1H3,(H,13,14)

InChI Key

INFIXQSGYNZKJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 3 Methoxycarbonyl Phenyl Butanoicacid and Its Analogues

Retrosynthetic Strategies and Key Precursors

A logical retrosynthetic analysis of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid suggests a disconnection of the butanoic acid side chain from the aromatic ring. This leads to key precursors that can be assembled using well-established chemical transformations. The primary disconnection points are the C-C bond between the phenyl ring and the butanoic acid chain, and the ester functional group.

A primary and highly effective method for forming the carbon skeleton of phenylbutanoic acids is the Friedel-Crafts acylation. organic-chemistry.orgacs.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, in the presence of a Lewis acid catalyst. organic-chemistry.org

For the synthesis of a precursor to the target molecule, a Friedel-Crafts acylation between methyl benzoate (B1203000) and succinic anhydride can be envisioned. However, the ester group of methyl benzoate is a deactivating group, making the aromatic ring less susceptible to electrophilic attack. A more practical approach involves the acylation of a more reactive aromatic substrate, followed by functional group manipulation. A common strategy is the Friedel-Crafts acylation of benzene (B151609) or a substituted benzene with succinic anhydride to yield a 4-oxo-4-arylbutanoic acid intermediate. wikipedia.org For instance, the reaction of toluene (B28343) with succinic anhydride in the presence of aluminum chloride yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org

A more direct, albeit potentially lower-yielding, route would be the Friedel-Crafts acylation of methyl benzoate with succinic anhydride. The reaction would be expected to proceed with meta-directing selectivity due to the methoxycarbonyl group, leading to 4-oxo-4-(3-(methoxycarbonyl)phenyl)butanoic acid.

Scheme 1: Friedel-Crafts acylation of methyl benzoate with succinic anhydride.
Reactant 1Reactant 2CatalystProductReference
Methyl BenzoateSuccinic AnhydrideAlCl₃4-oxo-4-(3-(methoxycarbonyl)phenyl)butanoic acid organic-chemistry.orgnih.gov
TolueneSuccinic AnhydrideAlCl₃4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org

The formation of the methoxycarbonyl group is a critical step in the synthesis. This can be achieved through the esterification of a carboxylic acid precursor. If the synthesis starts with a Friedel-Crafts reaction on an unesterified benzoic acid derivative, a subsequent esterification step is necessary.

The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. wikipedia.orgalfa-chemistry.commasterorganicchemistry.comyoutube.comchemguide.co.uk In the context of synthesizing 4-[3-(Methoxycarbonyl)phenyl]butanoic acid from 4-(3-carboxyphenyl)butanoic acid, a selective monoesterification of the aromatic carboxylic acid is required. This can be challenging due to the presence of two carboxylic acid groups.

Selective esterification can be achieved by exploiting the different reactivities of the two carboxylic acids. The aromatic carboxylic acid is generally less sterically hindered and more acidic than the aliphatic one, which can be leveraged for selective reaction under carefully controlled conditions. researchgate.net Alternatively, protection-deprotection strategies can be employed. Another approach involves the use of specific catalysts, such as ion-exchange resins, which have been shown to selectively catalyze the monoesterification of dicarboxylic acids. rsc.org

Scheme 2: Selective esterification of 4-(3-carboxyphenyl)butanoic acid.
SubstrateReagentCatalystProductReference
4-(3-carboxyphenyl)butanoic acidMethanolH₂SO₄ (conc.)4-[3-(Methoxycarbonyl)phenyl]butanoic acid wikipedia.orgalfa-chemistry.com
Dicarboxylic AcidsMethanolAmberlyst-15Monoester researchgate.net

Modern Carbon-Carbon Bond Forming Reactions

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.comrsc.orgnih.gov This reaction is characterized by its mild reaction conditions and tolerance of a wide range of functional groups.

In a retrosynthetic approach to 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, a Suzuki-Miyaura coupling could be employed to couple a boronic acid or ester derivative of butanoic acid with a methyl 3-halobenzoate. For example, the coupling of methyl 3-bromobenzoate with a suitable butanoic acid-derived organoboron reagent could yield the target structure. This approach offers a convergent synthesis, allowing for the independent preparation and modification of the two key fragments before their coupling. Recent advances have shown successful Suzuki-Miyaura couplings of aryl bromides containing carboxyl groups with various aryl boronic acids in aqueous media, highlighting the green potential of this methodology. rsc.org

Scheme 3: Suzuki-Miyaura cross-coupling approach.
Aryl HalideOrganoboron ReagentCatalystBaseProductReference
Methyl 3-bromobenzoate4-(dihydroxyboryl)butanoic acidPd(PPh₃)₄K₂CO₃4-[3-(Methoxycarbonyl)phenyl]butanoic acid rsc.orgnih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scirp.org This technology has been successfully applied to a variety of organic transformations, including Friedel-Crafts acylations. scirp.orgresearchgate.net

The application of microwave irradiation to the Friedel-Crafts acylation of methyl benzoate with succinic anhydride could significantly enhance the reaction rate and efficiency. scirp.org Microwave heating can lead to rapid and uniform heating of the reaction mixture, potentially overcoming the deactivating effect of the methoxycarbonyl group and promoting the desired acylation. Studies have shown that microwave irradiation can have a more pronounced accelerating effect on intramolecular Friedel-Crafts reactions, but it can also be beneficial for intermolecular processes, especially when using solid catalysts like zeolites. scirp.orgresearchgate.net

ReactionHeating MethodCatalystTimeYieldReference
Acylation of NaphthalenesMicrowaveAlCl₃ShorterSimilar to conventional scirp.org
Acylation of AromaticsMicrowaveZeoliteShorterHigher than conventional researchgate.net

Functional Group Interconversions and Selective Modifications

Following the construction of the carbon skeleton, functional group interconversions are often necessary to arrive at the final target molecule. A key transformation in the synthesis of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid via the Friedel-Crafts acylation route is the reduction of the ketone functionality in the 4-oxo-4-(3-(methoxycarbonyl)phenyl)butanoic acid intermediate.

Several methods are available for the reduction of a ketone to a methylene (B1212753) group. The choice of method depends on the stability of other functional groups in the molecule.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.instackexchange.combyjus.com It is effective for the reduction of aryl ketones but is performed under strongly acidic conditions, which might not be suitable for substrates with acid-sensitive groups. However, the ester and carboxylic acid functionalities are generally stable under these conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone from the ketone, followed by treatment with a strong base (e.g., KOH or t-BuOK) at high temperatures. wikipedia.orgalfa-chemistry.comnrochemistry.combyjus.com The reaction is carried out under strongly basic conditions, making it a suitable alternative for substrates that are sensitive to acid. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly used procedure. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C) to reduce the ketone. google.com This method is often performed under milder conditions than the Clemmensen or Wolff-Kishner reductions. However, care must be taken to avoid reduction of the aromatic ring, which can sometimes occur under more forcing conditions.

Scheme 4: Reduction of the keto group.
SubstrateReagent/CatalystConditionsProductReference
4-oxo-4-(3-(methoxycarbonyl)phenyl)butanoic acidZn(Hg), HClReflux4-[3-(Methoxycarbonyl)phenyl]butanoic acid wikipedia.organnamalaiuniversity.ac.in
4-oxo-4-(3-(methoxycarbonyl)phenyl)butanoic acidH₂NNH₂, KOHDiethylene glycol, heat4-[3-(Methoxycarbonyl)phenyl]butanoic acid wikipedia.orgnrochemistry.com
4-(4-methoxyphenyl)-4-oxobutanoic acidPd/C, H₂Acetic acid, heat4-(4-methoxyphenyl)butanoic acid google.com

Strategies for Butanoic Acid Chain Elongation and Functionalization

The construction of the four-carbon butanoic acid chain attached to the substituted phenyl ring is a critical step in the synthesis of the target molecule. Several classical and modern organic synthesis strategies can be employed.

One common approach is the Friedel-Crafts acylation , where a substituted benzene ring, such as methyl benzoate, reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms a keto-acid, 4-(3-(methoxycarbonyl)phenyl)-4-oxobutanoic acid. The ketone group can then be reduced to a methylene group (-CH₂-) to complete the butanoic acid chain. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. orgsyn.org

Another versatile strategy involves cross-coupling reactions . A suitable starting material would be a halogenated benzene derivative, for instance, methyl 3-bromobenzoate. This can be coupled with a four-carbon chain using organometallic reagents. For example, a Grignard reagent derived from 4-bromobutanoate could be used in a Kumada or Negishi coupling reaction catalyzed by a palladium or nickel complex.

A patented method for synthesizing the parent compound, 4-phenylbutyric acid, involves the reaction of benzene with butyrolactone in the presence of aluminum chloride. google.comgoogle.com This approach could potentially be adapted for substituted benzenes, although the directing effects of the existing methoxycarbonyl substituent would need to be considered, which could lead to mixtures of isomers.

In the context of biotransformations, microbial metabolic pathways can achieve carbon chain elongation through a process analogous to a reverse beta-oxidation. researchgate.netnih.gov This process uses acetyl-CoA to sequentially add two-carbon units to a growing carboxylic acid chain, a principle that inspires synthetic chemists in developing biomimetic strategies. nih.gov

Manipulation of the Phenyl Ring Substituents

Modification of the substituents on the phenyl ring allows for the creation of a wide array of analogues. Standard electrophilic aromatic substitution reactions can be used to introduce new functional groups, with the position of substitution being dictated by the directing effects of the existing butanoic acid and methoxycarbonyl groups. The alkyl chain is a weak activating group and an ortho-, para-director, whereas the methoxycarbonyl group is a deactivating, meta-director. Their combined influence will direct incoming electrophiles to specific positions on the ring.

For instance, nitration, halogenation, or sulfonation would primarily occur at the positions meta to the methoxycarbonyl group and ortho to the butanoic acid side chain. Subsequent chemical transformations of these newly introduced groups can generate further derivatives. For example, a nitro group can be reduced to an amino group, which can then be diazotized and replaced with various other functionalities.

Furthermore, the existing methoxycarbonyl group can be modified. As will be discussed, it can be hydrolyzed to a carboxylic acid, which could then be subjected to reactions like decarboxylation under specific photoredox conditions. nih.gov It is also possible to start with different 3-substituted benzoic acids and build the butanoic acid chain onto them to create analogues. A protocol for converting phenyl rings into carboxylic acid groups using a Cobalt(II)-Oxone mixture has also been described, offering a potential route for modifying aromatic systems. rsc.orgresearchgate.net

Ester Hydrolysis and Transesterification for Derivative Synthesis

The ester functional groups—both the methoxycarbonyl group on the ring and the carboxylic acid of the butanoic chain—are key sites for synthetic modification through hydrolysis and transesterification.

Ester Hydrolysis: Hydrolysis, or the cleavage of an ester by water, can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. masterorganicchemistry.com Treating 4-[3-(Methoxycarbonyl)phenyl]butanoic acid with excess water in the presence of a strong acid catalyst (e.g., H₂SO₄) can hydrolyze the methyl ester to a carboxylic acid, yielding 4-(3-carboxyphenyl)butanoic acid.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org Using a base like sodium hydroxide (B78521) (NaOH) would yield the disodium (B8443419) salt of 4-(3-carboxyphenyl)butanoic acid. Subsequent acidification would produce the dicarboxylic acid. libretexts.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, creating a different ester. masterorganicchemistry.com This is a powerful tool for synthesizing a library of analogues from a common intermediate. The reaction can be catalyzed by acids or bases. masterorganicchemistry.com For example, reacting 4-[3-(Methoxycarbonyl)phenyl]butanoic acid with ethanol (B145695) in the presence of an acid catalyst would produce 4-[3-(Ethoxycarbonyl)phenyl]butanoic acid. Various catalysts have been developed to promote efficient transesterification under mild conditions, including zinc clusters and scandium triflate. organic-chemistry.org Enzymatic catalysis using lipases also offers a green chemistry approach for these transformations. researchgate.net

Stereochemical Control in Synthesis (if applicable to specific derivatives)

The parent molecule, 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, is achiral and does not possess any stereocenters. However, stereochemistry becomes a critical consideration when synthesizing derivatives that have chiral centers, for example, by introducing substituents on the butanoic acid side chain.

If a substituent is introduced at the C2 or C3 position of the butanoic acid chain, a chiral center is created, and the product will be a racemic mixture unless stereochemical control is exerted. Methodologies for achieving such control include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur from a specific face, thereby inducing stereoselectivity. After the reaction, the auxiliary is removed.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand) can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Starting from a Chiral Pool: Utilizing readily available, enantiomerically pure starting materials, such as amino acids or hydroxy acids, can be an effective strategy. For instance, the stereoselective synthesis of derivatives of 4-amino-3-phenylbutanoic acid has been achieved through the diastereoselective alkylation of aspartic acid derivatives, demonstrating a method for controlling stereocenters in a similar molecular framework. acs.org

Purification and Isolation Methodologies for Research-Grade Purity

Achieving high purity is essential for the accurate characterization and subsequent use of synthesized compounds. A combination of chromatographic and crystallization techniques is typically employed to isolate research-grade 4-[3-(Methoxycarbonyl)phenyl]butanoic acid and its analogues.

Advanced Chromatographic Separations

Chromatography is a primary tool for the purification of aromatic carboxylic acids and their esters. The choice of technique depends on the specific properties of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC): This is a powerful method for both analysis and purification. For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov The retention of these ionic compounds can be controlled by adjusting the pH of the mobile phase (ion-suppression) or by adding an ion-pairing reagent. nih.gov Typical conditions might involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid. sielc.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is particularly useful for isolating acidic compounds. nih.gov

Ion Exclusion Chromatography (IELC): IELC is effective for separating organic acids from each other and from neutral or basic compounds. nih.gov

Flash Column Chromatography: For larger-scale purification, flash chromatography on silica (B1680970) gel or alumina (B75360) is standard. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from reactants and by-products. nih.gov

Table 1: Overview of Chromatographic Purification Techniques

Technique Stationary Phase Typical Mobile Phase Principle of Separation
Reversed-Phase HPLC C18 or C8 silica Acetonitrile/Water + Acid (e.g., Formic Acid) Polarity and Hydrophobicity
Ion-Exchange Chromatography Polymer resin with charged functional groups Aqueous buffer Ionic charge
Ion Exclusion Chromatography Strongly acidic cation exchange resin Dilute mineral acid (e.g., H₂SO₄) Donnan exclusion and adsorption
Flash Column Chromatography Silica Gel Hexane/Ethyl Acetate gradient Polarity and Adsorption

Recrystallization Techniques

Recrystallization is a highly effective method for purifying solid organic compounds to a high degree. illinois.edu The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. lookchem.com

A common strategy for purifying aromatic carboxylic acids is to dissolve the crude material in an aqueous basic solution (e.g., sodium hydroxide) to form the water-soluble salt. The solution can be washed with an organic solvent to remove neutral impurities. The pure acid is then precipitated by adding a mineral acid. lookchem.com

The selection of an appropriate solvent is paramount for successful recrystallization.

Table 2: Common Solvents for Recrystallization of Aromatic Carboxylic Acids

Solvent/Solvent System Rationale for Use
Water Often used for dicarboxylic acids or after conversion to a salt. lookchem.com
Ethanol/Water A polar protic mixture that can be fine-tuned for optimal solubility. lookchem.com
Toluene A non-polar aromatic solvent suitable for less polar compounds. lookchem.com
Acetic Acid A polar protic solvent that can dissolve many carboxylic acids. lookchem.com
Toluene/Petroleum Ether A mixed system where petroleum ether acts as an anti-solvent to induce crystallization. lookchem.com
Water/Phenol (B47542) A specialized system for purifying aromatic polycarboxylic acids. google.com

In cases where colored impurities are present, they can often be removed by adding activated charcoal to the hot solution before filtration.

Reactivity and Mechanistic Investigations of 4 3 Methoxycarbonyl Phenyl Butanoicacid

Transformations of the Carboxylic Acid Moiety

The terminal carboxylic acid is a versatile functional group, readily undergoing reactions such as amidation, esterification, and reduction.

Amidation and Esterification Reactions

The carboxylic acid moiety of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid can be converted to amides and esters through various well-established synthetic protocols. Amidation is typically achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as ortho-iodo arylboronic acids. acs.orgorganic-chemistry.org The reaction generally proceeds under mild conditions, preserving the integrity of the methoxycarbonyl group. acs.org

Fischer esterification provides a direct route to esters by reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, and the reaction is often carried out with an excess of the alcohol or with the removal of water to drive it towards the product. masterorganicchemistry.comchemguide.co.uk

ReactionReagent/CatalystProduct
AmidationBenzylamine, DCCN-Benzyl-4-[3-(methoxycarbonyl)phenyl]butanamide
EsterificationEthanol (B145695), H₂SO₄ (cat.)Ethyl 4-[3-(methoxycarbonyl)phenyl]butanoate

Reduction Pathways

The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. chemistrysteps.comchemistrysteps.comlibretexts.org The reaction proceeds via a metal-alkoxide intermediate and requires an acidic workup to yield the final alcohol product. chemistrysteps.com It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce the methoxycarbonyl group. chemistrysteps.comlibretexts.org More selective reagents, such as borane (B79455) (BH₃) complexes (e.g., BH₃-THF), can often achieve the reduction of the carboxylic acid in the presence of the ester, offering a pathway to selectively modify the butanoic acid side chain. commonorganicchemistry.com

ReagentConditionsPrimary Product
LiAlH₄ (excess)1. THF, 0 °C to RT2. H₃O⁺ workup4-(3-(Hydroxymethyl)phenyl)butan-1-ol
BH₃·THF1. THF, RT2. H₃O⁺ workup4-(3-(Methoxycarbonyl)phenyl)butan-1-ol

Reactions of the Methoxycarbonyl Group

The methoxycarbonyl group on the phenyl ring is also susceptible to nucleophilic acyl substitution, primarily through hydrolysis, transamidation, and transesterification.

Hydrolysis to Carboxylic Acid Functionalization

The methyl ester can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. quora.comlibretexts.org Base-promoted hydrolysis, often called saponification, is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl. libretexts.orgoieau.frchegg.com An acidic workup is then required to protonate the resulting carboxylate salt to form the dicarboxylic acid, 4-(3-carboxyphenyl)butanoic acid. Acid-catalyzed hydrolysis is an equilibrium process, representing the reverse of Fischer esterification. masterorganicchemistry.comlibretexts.org

Transamidation and Transesterification Reactions

Transamidation involves the conversion of the methyl ester directly into an amide by heating it with an amine. This reaction is often uncatalyzed at high temperatures but can be facilitated by various catalysts, including Lewis acids or transition metals like nickel and palladium complexes, which allow the reaction to proceed under milder conditions. mdpi.comnsf.govnih.gov

Transesterification is the process of exchanging the methoxy (B1213986) group of the ester with the alkoxy group of a different alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmdpi.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl to increase its electrophilicity. libretexts.org Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. wikipedia.org To favor the product, the reactant alcohol is typically used in large excess. wikipedia.org

ReactionReagent/CatalystProduct
Hydrolysis (Basic)1. NaOH(aq), Heat2. H₃O⁺4-(3-Carboxyphenyl)butanoic acid
TransamidationBenzylamine, Ni(cod)₂/NHC cat.3-(4-Oxo-4-(benzylamino)butyl)benzoic acid
TransesterificationEthanol, NaOEt (cat.)3-(4-Ethoxy-4-oxobutyl)benzoic acid

Aromatic Reactivity of the Phenyl Ring

The reactivity of the phenyl ring towards electrophilic aromatic substitution is governed by the electronic properties of its two substituents: the butanoic acid chain and the methoxycarbonyl group. Both the carboxylic acid (-COOH) and the ester (-COOR) functionalities are electron-withdrawing groups. quora.com Through inductive and resonance effects, they pull electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. masterorganicchemistry.com

These groups are classified as deactivating, meta-directing substituents. quora.comlibretexts.org When an electrophilic substitution reaction occurs, the incoming electrophile is directed to the positions meta to both substituents. In the case of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, the substituents are in a 1,3-relationship. The positions ortho and para to one group are either ortho or meta to the other. The positions that are meta to both existing groups (C4 and C6) are the most deactivated, but the positions ortho to both (C2) and para to one and ortho to the other (C5) are also strongly deactivated. The least deactivated positions for electrophilic attack are C4 and C6, which are meta to the methoxycarbonyl group and ortho to the butanoic acid side chain, and C2, which is ortho to both. However, considering the combined deactivating effect, harsh reaction conditions would likely be required for reactions such as nitration or halogenation. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The rate of reaction and the position of substitution (regioselectivity) are highly dependent on the nature of the substituents already present on the ring. vanderbilt.edustudysmarter.co.ukquizlet.com

For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, the benzene ring is disubstituted. The two substituents are a butanoic acid group and a methoxycarbonyl group, which are meta to each other. The butanoic acid group, being an alkyl chain, is generally considered an activating group and an ortho-, para-director. libretexts.orgmsu.edu Conversely, the methoxycarbonyl group (-COOCH₃) is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org

When considering electrophilic attack on 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, the directing effects of both substituents must be taken into account. The possible positions for substitution are ortho, meta, and para relative to each of the existing groups. The combined influence of an ortho-, para-directing group and a meta-directing group often leads to a complex mixture of products, though some positions may be favored over others due to steric hindrance and the relative activating/deactivating strengths of the substituents.

Position of Electrophilic AttackInfluence of Butanoic Acid GroupInfluence of Methoxycarbonyl GroupPredicted Outcome
Position 2 Ortho (favored)Ortho (disfavored)Minor product
Position 4 Para (favored)Ortho (disfavored)Minor product
Position 5 Meta (disfavored)Meta (favored)Major product
Position 6 Ortho (favored)Para (disfavored)Minor product

This table provides a qualitative prediction of regioselectivity based on the general directing effects of alkyl and methoxycarbonyl groups.

Influence of Substituents on Aromatic Reactivity

Butanoic Acid Group : As an alkyl group, it donates electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate formed during electrophilic attack. youtube.com This leads to an increase in the reaction rate compared to unsubstituted benzene. lumenlearning.com

Methoxycarbonyl Group : This group withdraws electron density from the ring through both inductive and resonance effects. libretexts.org This destabilizes the carbocation intermediate, making the ring less nucleophilic and thus decreasing the rate of electrophilic substitution. lumenlearning.com

Given that the methoxycarbonyl group is a stronger deactivating group than the butanoic acid group is an activating one, the net effect is a deactivation of the aromatic ring. Therefore, 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is expected to be less reactive towards electrophilic aromatic substitution than benzene itself.

SubstituentEffect on ReactivityDirecting Effect
Butanoic Acid ActivatingOrtho, Para
Methoxycarbonyl DeactivatingMeta

This table summarizes the individual effects of the substituents on the aromatic ring's reactivity.

Oxidative Transformations

The 4-[3-(Methoxycarbonyl)phenyl]butanoic acid molecule has several sites susceptible to oxidation. The butanoic acid side chain, particularly the benzylic position (the carbon atom attached to the benzene ring), is a potential site for oxidation. Under strong oxidizing conditions, alkyl side chains on a benzene ring can be oxidized to a carboxylic acid group. msu.edu

Kinetic studies on similar molecules, such as 4-oxo-4-phenylbutanoic acid, have shown that oxidation can lead to the formation of benzoic acid derivatives. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, oxidation could potentially lead to the formation of a dicarboxylic acid derivative.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms, predicting regioselectivity, and understanding the energetics of chemical reactions. mdpi.comccspublishing.org.cn

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations can be employed to model the reaction pathways of electrophilic aromatic substitution on 4-[3-(Methoxycarbonyl)phenyl]butanoic acid. By calculating the energies of the starting materials, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. rsc.orgresearchgate.net These studies can provide quantitative insights into the activation energies for substitution at different positions on the ring, thereby predicting the most likely products. rsc.org DFT has been successfully used to investigate the regioselectivity of C-H activation in substituted benzoic acids, providing a theoretical basis for experimentally observed outcomes. mdpi.com

Transition State Analysis and Reaction Energetics

A key aspect of using DFT to study reaction mechanisms is the ability to locate and characterize transition state structures. nih.gov The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By analyzing the geometry and electronic structure of the transition states for electrophilic attack at the various possible positions on the ring of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, researchers can gain a deeper understanding of the factors that control regioselectivity.

The calculated activation barriers (the energy difference between the reactants and the transition state) can be used to predict the relative rates of substitution at each position. A lower activation barrier corresponds to a faster reaction. nih.gov

ParameterInformation Gained from DFT
Ground State Geometries Optimized structures of reactants and products.
Transition State Geometries Structure of the highest energy point along the reaction pathway.
Reaction Energetics Enthalpies and Gibbs free energies of reaction and activation.
Electron Density Analysis Provides insight into the electronic effects of substituents.

This table outlines the types of information that can be obtained from DFT studies to elucidate reaction mechanisms.

Structural Analysis and Conformational Studies of 4 3 Methoxycarbonyl Phenyl Butanoicacid and Its Derivatives

X-ray Crystallography of Related Structures and Analogues

Analysis of Molecular Conformation and Torsion Angles

Crystallographic studies of analogous compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-(3-Methoxyphenoxy)butyric acid, reveal common conformational themes. The butanoic acid chain often adopts an extended, all-trans (or nearly all-trans) conformation to minimize steric hindrance. mdpi.comnih.gov For example, in 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the torsion angles along the C-C-C-C backbone are approximately -171.7°, -173.6°, and -171.0°, indicating a planar, zig-zag arrangement. mdpi.com

Table 1: Selected Torsion Angles in Analogous Phenylbutanoic Acid Derivatives

CompoundTorsion Angle (°C)Atoms InvolvedSignificance
4-[(4-chlorophenyl)carbamoyl]butanoic Acid mdpi.com-171.7(3)C1–C2–C3–C4Extended chain conformation
4-[(4-chlorophenyl)carbamoyl]butanoic Acid mdpi.com47.1(4)C5–N1–C6–C7Twist of the phenyl ring
4-(3-Methoxyphenoxy)butyric acid nih.gov174.73(9)HO–C(O)–CH2–CH2Near-planar arrangement of carboxyl group

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of phenylbutanoic acid derivatives is predominantly governed by strong and directional hydrogen bonds involving the carboxylic acid moiety. A recurring and highly stable motif is the formation of centrosymmetric dimers, where two molecules are linked head-to-head via a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This robust interaction is a fundamental feature in the crystal engineering of carboxylic acids. acs.orgrsc.org

Beyond this primary dimer formation, other interactions dictate the higher-order packing. In amide derivatives of butanoic acid, N-H···O hydrogen bonds can link these dimers into extended structures like one-dimensional tapes or sheets. mdpi.comresearchgate.net Weaker C-H···O interactions and aromatic interactions, such as π-π stacking, also play a significant role. nih.govresearchgate.net Although classical π-π stacking is not always observed, offset or edge-to-face (T-shaped) configurations are common, where the electropositive edge of one aromatic ring interacts with the electronegative face of another. researchgate.netcambridgemedchemconsulting.com These collective interactions create a stable, three-dimensional crystalline architecture.

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid and its derivatives, providing complementary information to solid-state crystallographic data.

High-Resolution NMR Spectroscopy for Complex Derivative Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, both ¹H and ¹³C NMR would provide a definitive structural fingerprint.

In the ¹H NMR spectrum, the protons of the butanoic acid chain would appear as distinct multiplets in the aliphatic region (~1.9-2.7 ppm). The protons on the phenyl ring would resonate in the aromatic region (~7.2-8.0 ppm), with a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methoxycarbonyl group would exhibit a sharp singlet for the methyl protons at approximately 3.9 ppm.

The ¹³C NMR spectrum would show unique signals for each carbon atom. The carbonyl carbons of the carboxylic acid and the ester would be found at the low-field end of the spectrum (~170-180 ppm). The aromatic carbons would appear between ~120-140 ppm, and the aliphatic carbons of the butanoic acid chain would be observed at higher field (~25-35 ppm). For complex derivatives, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to unambiguously assign all proton and carbon signals and confirm the molecular structure. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-[3-(Methoxycarbonyl)phenyl]butanoic acid

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~10-12 (broad s)~175-180
Ester Carbonyl (-COO-)-~165-170
Aromatic Protons/Carbons~7.2-8.0 (m)~125-140
Methoxy (B1213986) (-OCH₃)~3.9 (s)~52
Butanoic Acid Chain (-CH₂-)~1.9-2.7 (m)~25-35

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid (Molecular Formula: C₁₂H₁₄O₄), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (222.0892 g/mol ).

Under electron ionization (EI), the molecular ion undergoes predictable fragmentation. Key fragmentation pathways for related phenylalkanoic acids include:

Loss of radicals: Cleavage of the butanoic acid chain can lead to the loss of alkyl radicals.

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids and esters involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule. stackexchange.com

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the butanoic acid chain is favorable due to the formation of a stable benzylic cation or radical.

Loss of functional groups: Prominent peaks corresponding to the loss of the methoxy group (M-31), the entire carboxylic acid group (M-45), or water (M-18) are expected. libretexts.orgmiamioh.edu

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule, such as the phenyl ring, the butanoic acid chain, and the methoxycarbonyl substituent. stackexchange.comcore.ac.uk

Computational Structural Chemistry

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to complement experimental findings. DFT calculations can be used to:

Predict Molecular Geometry: By optimizing the molecular structure to find the lowest energy conformation, DFT can predict bond lengths, bond angles, and torsion angles, which can be compared with crystallographic data. researchgate.netbiointerfaceresearch.com

Analyze Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's reactivity, electronic transitions, and charge distribution. biointerfaceresearch.compku.edu.cn

Simulate Spectra: DFT can be used to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts, which aids in the interpretation of experimental spectra. pku.edu.cnscilit.com

Evaluate Intermolecular Forces: Advanced computational models can be used to study and quantify the strength of non-covalent interactions, such as hydrogen bonding and cation-π interactions, which are crucial for understanding supramolecular assembly. researchgate.net

For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, computational studies could elucidate the preferred conformation in the gas phase or in solution and provide insights into its electronic structure and reactivity, thereby guiding further experimental work. doaj.org

Conformational Landscape Exploration via Molecular Dynamics Simulations

The conformational flexibility of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is primarily dictated by the rotation around several single bonds: the bond connecting the phenyl ring to the butanoic acid chain, and the bonds within the butanoic acid moiety itself. Molecular dynamics (MD) simulations, a powerful computational tool, can be employed to explore the potential energy surface of this molecule and identify its low-energy conformations.

The interaction between the methoxycarbonyl and carboxylic acid groups, as well as steric hindrance involving the phenyl ring, will significantly influence the conformational preferences. It is expected that the molecule will favor extended conformations to minimize steric clashes, a common feature observed in similar structures. lumenlearning.com However, folded conformations, potentially stabilized by intramolecular interactions, cannot be ruled out. The conformational analysis of related compounds suggests that a variety of staggered and eclipsed forms are possible, with staggered conformations generally being more stable. lumenlearning.com

A systematic conformational search using computational methods would typically reveal a set of stable rotamers. The relative energies of these conformers could be calculated to determine their population at a given temperature. The following table illustrates a hypothetical set of key dihedral angles and their corresponding relative energies for the most stable conformers, based on principles of conformational analysis. lumenlearning.com

ConformerDihedral Angle 1 (°)(C-C-C-C of butanoic acid)Dihedral Angle 2 (°)(Phenyl-C-C-C)Relative Energy (kcal/mol)
A 180 (anti)900.00
B 60 (gauche)900.95
C 180 (anti)01.50
D 60 (gauche)02.45

This table is illustrative and based on general principles of conformational analysis.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. researchgate.net For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, DFT methods can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated IR spectrum would be expected to show characteristic peaks for the C=O stretching vibrations of the carboxylic acid and the ester groups, likely in the region of 1680-1750 cm⁻¹. The O-H stretching of the carboxylic acid would appear as a broad band around 3000 cm⁻¹. The aromatic C-H and aliphatic C-H stretching vibrations would also be present.

The ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy. The aromatic protons would appear in the downfield region of the ¹H NMR spectrum, with their splitting patterns determined by their positions on the phenyl ring. The protons of the butanoic acid chain would appear in the upfield region. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net For a molecule like 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, π-π* transitions associated with the phenyl ring are expected to be the most prominent absorptions in the UV region. The presence of the methoxycarbonyl group may cause a slight shift in the absorption maxima compared to unsubstituted phenylbutanoic acid.

The following table provides a hypothetical comparison of experimental and theoretically predicted spectroscopic data for key functional groups, based on data from similar compounds. researchgate.netnih.gov

Spectroscopic TechniqueFunctional GroupPredicted Value
IR (cm⁻¹) C=O (Carboxylic Acid)1710
C=O (Ester)1735
O-H (Carboxylic Acid)3000 (broad)
¹³C NMR (ppm) C=O (Carboxylic Acid)175
C=O (Ester)166
Aromatic C125-140
UV-Vis (nm) π-π* transition255

This table is illustrative and based on typical values for the respective functional groups.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystalline solids. asianpubs.orgnih.gov By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can gain detailed insights into the nature and extent of different intermolecular contacts. mdpi.commdpi.com

For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, the primary intermolecular interaction in the solid state is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming characteristic centrosymmetric dimers. nih.gov This is a very common and stable motif for carboxylic acids. mdpi.com The Hirshfeld surface analysis would reveal these strong O-H···O interactions as prominent red regions on the dnorm map.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. The fingerprint plot for 4-[3-(Methoxycarbonyl)phenyl]butanoic acid would likely be dominated by contributions from H···H, O···H/H···O, and C···H/H···C contacts. The relative contributions of these interactions provide a quantitative measure of their importance in the crystal packing.

The following table summarizes the expected contributions of different intermolecular contacts to the total Hirshfeld surface area, based on analyses of similar molecules. asianpubs.orgnih.gov

Contact TypeContribution to Hirshfeld Surface (%)Description
H···H ~40-50%Van der Waals interactions
O···H / H···O ~25-35%Hydrogen bonding and other C-H···O contacts
C···H / H···C ~10-15%Interactions involving the phenyl ring and alkyl chain
C···C ~3-7%π-π stacking interactions
Other <5%Minor contributions from other contacts

This table is illustrative and based on typical values observed for organic molecules with similar functional groups.

Molecular Design and Synthesis of Derivatives for Academic Exploration

Rational Design Principles for Analogues

The rational design of analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is guided by a multifaceted approach aimed at optimizing its interaction with putative biological targets. Key principles underpinning this design process include the strategic modification of the phenyl ring, the ester functionality, and the butanoic acid side chain to modulate electronic, steric, and hydrophobic properties.

A primary consideration is the exploration of electronic effects through the introduction of electron-donating or electron-withdrawing groups on the phenyl ring. This can influence the compound's pKa, hydrogen bonding capacity, and potential for π-π stacking or cation-π interactions with a biological target. Furthermore, altering the steric profile of the molecule by introducing substituents of varying sizes can probe the spatial constraints of a binding pocket.

Modification of the methoxycarbonyl group to other ester or amide functionalities allows for the investigation of hydrogen bond donor and acceptor patterns, as well as influencing the compound's metabolic stability and cell permeability. The butanoic acid chain offers opportunities for homologation or the introduction of conformational constraints, which can provide insights into the optimal positioning of the carboxylic acid group for biological activity.

Finally, bioisosteric replacement of the phenyl ring or the carboxylic acid moiety is a key strategy to improve pharmacokinetic properties, reduce metabolic liabilities, or explore alternative binding modes. Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to prioritize the synthesis of analogues with the highest probability of desired activity.

Synthesis of Derivatives with Modified Phenyl Ring Substitution Patterns

The phenyl ring of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid serves as a versatile scaffold for the introduction of a wide array of substituents to probe SAR. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups at various positions on the ring, although the directing effects of the existing substituents must be considered.

For instance, nitration followed by reduction can yield amino derivatives, which can be further functionalized. Halogenation can introduce bromine or chlorine atoms, which can serve as handles for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new aryl or alkyl groups. Friedel-Crafts acylation or alkylation can also be utilized to append various carbon-based substituents.

A general synthetic approach to such derivatives would involve the protection of the carboxylic acid, if necessary, followed by the desired aromatic substitution reaction, and subsequent deprotection. The choice of reagents and reaction conditions would be dictated by the desired substituent and its compatibility with the existing functional groups.

Table 1: Proposed Phenyl Ring-Substituted Derivatives of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid

SubstituentPosition on Phenyl RingPotential Synthetic Method
Nitro (-NO2)Ortho/Para to butanoic acidNitration (HNO3/H2SO4)
Amino (-NH2)Ortho/Para to butanoic acidReduction of nitro derivative
Bromo (-Br)Ortho/Para to butanoic acidBromination (Br2/FeBr3)
Methoxy (B1213986) (-OCH3)Ortho/Para to butanoic acidNucleophilic aromatic substitution
Phenyl (-C6H5)VariousSuzuki Coupling

Generation of Analogues with Varied Ester Functionalities

The methoxycarbonyl group of the parent compound can be readily modified to generate a series of ester analogues, thereby modulating properties such as steric bulk, lipophilicity, and susceptibility to hydrolysis. The synthesis of these analogues can be achieved through several standard organic chemistry transformations.

One common method is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a different alcohol under acidic conditions (Fischer esterification) or using coupling agents. This two-step process allows for the introduction of a wide variety of alkyl and aryl groups.

Alternatively, transesterification can be employed, where the methyl ester is reacted with a different alcohol in the presence of an acid or base catalyst to directly form the new ester. The choice of alcohol will determine the nature of the resulting ester functionality.

Table 2: Proposed Ester Analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid

Ester GroupReagent AlcoholSynthetic Method
Ethyl esterEthanol (B145695)Fischer Esterification or Transesterification
Isopropyl esterIsopropanolFischer Esterification or Transesterification
Benzyl esterBenzyl alcoholFischer Esterification or Transesterification
tert-Butyl estertert-ButanolFischer Esterification

Modification of the Butanoic Acid Chain Length and Functionalization

Altering the length and functionality of the butanoic acid chain can significantly impact the molecule's conformational flexibility and the positioning of the terminal carboxylic acid, which is often a key pharmacophoric feature. Standard homologation procedures can be employed to either shorten or lengthen the alkyl chain.

For instance, the Arndt-Eistert homologation provides a method for converting the butanoic acid to a pentanoic acid derivative. Conversely, oxidative cleavage methods could be used to shorten the chain.

Functionalization of the butanoic acid chain can introduce new interaction points or conformational rigidity. For example, the introduction of a hydroxyl group or an amino group at various positions along the chain can provide additional hydrogen bonding opportunities. The synthesis of such derivatives would likely involve multi-step sequences starting from precursors with the desired functional groups.

Table 3: Proposed Butanoic Acid Chain-Modified Analogues

ModificationResulting ChainPotential Synthetic Strategy
Chain extensionPentanoic acidArndt-Eistert homologation
Chain shorteningPropanoic acidOxidative cleavage
Hydroxylation3-Hydroxybutanoic acidAldol-type reaction on a precursor
Amination3-Aminobutanoic acidReductive amination of a keto precursor

Bioisosteric Replacement Strategies in Derivative Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. In the context of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, both the phenyl ring and the carboxylic acid moiety are amenable to such modifications.

The phenyl ring can be replaced with various heteroaromatic rings such as pyridine, thiophene, or furan (B31954) to alter electronic properties, metabolic stability, and solubility. Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane can also be considered as phenyl ring mimics to improve physicochemical properties.

The carboxylic acid group, a common site of metabolic conjugation, can be replaced with bioisosteres such as a tetrazole, a hydroxamic acid, or a sulfonamide. These groups can often mimic the hydrogen bonding and acidic properties of the carboxylic acid while offering a different metabolic profile. The synthesis of these bioisosteres would require specific synthetic routes tailored to the chosen replacement.

Table 4: Proposed Bioisosteric Replacements

Original GroupBioisosteric ReplacementRationale
Phenyl ringPyridyl ringModulate basicity and hydrogen bonding
Phenyl ringThienyl ringAlter electronic and steric properties
Carboxylic acidTetrazoleMimic acidity, improve metabolic stability
Carboxylic acidSulfonamideMaintain hydrogen bonding, alter pKa

Synthesis of Caged Compounds and Photoactivatable Probes

To enable spatiotemporal control over the biological activity of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid derivatives, the synthesis of caged compounds and photoactivatable probes is a valuable strategy. Caged compounds are rendered biologically inactive by the covalent attachment of a photolabile protecting group to a key functional moiety, typically the carboxylic acid. Irradiation with light of a specific wavelength cleaves the protecting group, releasing the active compound.

A common photolabile group is the o-nitrobenzyl group. The synthesis of a caged derivative would involve the esterification of the butanoic acid with an o-nitrobenzyl alcohol.

Biological and Biochemical Research Aspects of 4 3 Methoxycarbonyl Phenyl Butanoicacid Analogues in Vitro and Ex Vivo Studies

Molecular Interactions with Biological Targets (In Vitro & Ex Vivo Models)

In vitro and ex vivo studies provide foundational insights into the molecular mechanisms by which chemical compounds exert their effects. For analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, research has focused on their interactions with various biological macromolecules, revealing potential therapeutic pathways. These investigations are crucial for understanding the specific binding events, conformational changes, and functional consequences that occur at a molecular level.

Analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid have been investigated as modulators of key enzymes involved in physiological and pathological processes, such as leukotriene A4 hydrolase (LTA4H) and carbonic anhydrases (CAs).

Leukotriene A4 Hydrolase (LTA4H) Inhibition:

LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a range of inflammatory diseases and cancers. nih.govnih.gov Consequently, inhibitors of LTA4H are of significant therapeutic interest. nih.gov In one study, a series of compounds were evaluated in vitro for their ability to inhibit the epoxide hydrolase activity of human LTA4H. nih.govresearchgate.net The results demonstrated promising inhibitory activity, with the most active compound showing a 73.6% inhibition of the enzyme's basal activity at a concentration of 25 µM. nih.govresearchgate.net

In Vitro Inhibition of Human LTA4H Epoxide Hydrolase Activity by Analogue Compounds
CompoundConcentration (µM)% InhibitionSource
Hit 12573.6% nih.govresearchgate.net
Hit 22544.5% nih.govresearchgate.net
Hit 32517.0% nih.govresearchgate.net
Hit 42514.8% nih.govresearchgate.net
Hit 5258.0% nih.govresearchgate.net

Carbonic Anhydrase (CA) Inhibition:

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Phenols and polyphenols, which share structural motifs with analogues of the subject compound, have been identified as a class of CA inhibitors. nih.govmdpi.com Phenol (B47542) itself is a competitive inhibitor of human carbonic anhydrase II (hCA II). mdpi.com X-ray crystallography has revealed that one phenol molecule binds within the active site, demonstrating a novel binding mode distinct from well-known sulfonamide inhibitors. mdpi.com Certain natural polyphenols have shown interesting inhibition activity and selectivity for specific CA isoforms over the common off-target isoforms hCA I and II. nih.gov For example, some phenolic acids have been found to be micromolar inhibitors of β-CAs from the pathogenic bacterium Mycobacterium tuberculosis while showing no activity against the widespread human isoforms hCA I and II. mdpi.com

Research into related compounds indicates interactions with nuclear receptors. For instance, 4-(3-Methoxyphenoxy)butyric acid has been identified as an intermediate in the synthesis of novel estrogen receptor modulators, suggesting that this structural class can be tailored to interact with specific receptor subtypes. nih.govresearchgate.net In the broader class of substituted phenethylamines, bulky 4-substituents have been shown to result in high-affinity binding to serotonin (B10506) receptors, such as the 5-HT₂A receptor. frontiersin.org This suggests that modifications to the phenyl ring and its substituents on phenylbutanoic acid analogues could direct their binding toward various receptor targets.

While direct DNA intercalation—the insertion of a planar molecule between DNA base pairs—is a mechanism for some compounds, analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid are more prominently studied for their interactions with other protein targets. nih.gov A notable example is the interaction of 4-phenylbutyric acid (4-PBA) and its analogues with histone deacetylases (HDACs). nih.gov

4-Phenyl-3-butenoic acid (PBA), a structurally similar compound, has been identified as a novel HDAC inhibitor. nih.gov In vitro assays confirmed that PBA and a more potent analogue, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), inhibit HDAC enzymes at micromolar concentrations. nih.gov AOPHA-Me exhibited an IC₅₀ value approximately 30-fold lower than that of PBA for certain HDAC isoforms. nih.gov This inhibition leads to an increase in the acetylation levels of histone subtypes, a mechanism associated with anti-tumorigenic properties. nih.govnih.gov This protein-ligand interaction does not involve DNA intercalation but rather the modulation of chromatin structure through enzyme inhibition. nih.gov

In Vitro HDAC Inhibition by Phenyl-substituted Acid Analogues
CompoundTargetActivitySource
4-Phenyl-3-butenoic acid (PBA)HDAC enzymesInhibition at micromolar concentrations nih.gov
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)HDAC enzymes~30-fold more potent than PBA for selected isoforms nih.gov

Cellular and Subcellular Investigations (In Vitro & Ex Vivo Models)

Understanding how a compound is taken up by cells and where it localizes within subcellular compartments is essential for interpreting its biological activity.

The efficiency of a drug is often contingent on its ability to cross the cell membrane and reach its intracellular target. nih.gov For analogues like 4-phenylbutyric acid (4-PBA), its function as a chemical chaperone and HDAC inhibitor relies on its cellular uptake. nih.govnih.gov Studies on biomimetic magnetic nanoparticles have shown that cellular entry often occurs through mechanisms like endocytosis and phagocytosis. mdpi.com While specific quantitative uptake data for 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is not detailed in the provided context, the general principles of cellular uptake involve passive diffusion for small, lipophilic molecules or active transport and endocytic pathways for others. nih.govmdpi.com The physicochemical properties of the butanoic acid side chain and the substituted phenyl ring would be key determinants of its permeability characteristics.

Once inside the cell, the distribution of a compound determines its interaction with specific organelles and molecular targets. For compounds acting as HDAC inhibitors, such as 4-PBA, localization to the nucleus is critical for its function in modulating histone acetylation. nih.govnih.gov As a chemical chaperone, 4-PBA is known to act within the endoplasmic reticulum (ER) to alleviate ER stress by aiding in the proper folding of proteins. nih.gov Confocal laser scanning microscopy is a common technique used to visualize the intracellular localization of fluorescently-tagged compounds or to observe their effects on subcellular compartments like endosomes and lysosomes. nih.gov The specific distribution of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid analogues would depend on their unique chemical structures, which dictate their affinity for different subcellular environments.

Investigation of Cellular Pathway Modulation (e.g., Apoptosis Induction in Cell Lines)

The modulation of cellular pathways, particularly the induction of apoptosis, is a key area of investigation for novel anti-cancer agents. Research into analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, specifically other phenylbutyrate derivatives, has demonstrated their potential to trigger programmed cell death in various cancer cell lines.

In a study focusing on newly synthesized phenylbutyrate (PB) derivatives, one particular analogue, designated as B9, exhibited significant apoptosis-inducing activity in the MDA-MB-231 breast cancer cell line. nih.govajums.ac.ir The effect was observed to be dose-dependent, indicating a specific interaction with cellular pathways leading to apoptosis. nih.govajums.ac.ir This pro-apoptotic activity is crucial as it suggests a mechanism by which these compounds can inhibit cancer cell proliferation and survival. nih.govajums.ac.ir

Further investigations into other classes of compounds have also highlighted the importance of apoptosis induction. For instance, studies on 4-thiazolidinone (B1220212) derivatives have shown their capability to induce apoptosis through both intrinsic and extrinsic pathways in breast cancer cells. mdpi.com Similarly, certain benzothiazole (B30560) compounds have been found to increase the population of apoptotic cells in a concentration-dependent manner when tested against pancreatic cancer cell lines. researchgate.net While not direct analogues, these findings support the general strategy of targeting apoptotic pathways for cancer therapy and provide a basis for evaluating the mechanisms of phenylbutanoic acid derivatives.

The induction of apoptosis by these analogues is a critical finding, as it points towards a specific mode of action at the cellular level. The ability to trigger this intrinsic cell death program selectively in cancer cells is a highly sought-after characteristic for chemotherapeutic agents. The observed dose-dependency of apoptosis induction by compounds like B9 further strengthens the case for their potential as targeted therapeutic agents. nih.govajums.ac.ir

Metabolic Transformations in Model Systems (In Vitro & Ex Vivo)

Understanding the metabolic fate of drug candidates is a cornerstone of preclinical development. In vitro and ex vivo model systems, such as liver microsomes, are routinely employed to elucidate the biotransformation pathways of new chemical entities.

Enzymatic Biotransformation Pathways

The enzymatic transformation of ester-containing compounds, such as 4-[3-(Methoxycarbonyl)phenyl]butanoic acid and its analogues, is a key area of metabolic investigation. Lipases and esterases are the primary enzymes responsible for the hydrolysis of such esters. mdpi.com

Studies on the enzymatic resolution of racemic 3-phenylbutanoic acid esters have demonstrated the effectiveness of various hydrolases. mdpi.com Lipases from Pseudomonas cepacia and Burkholderia cepacia have shown excellent enantioselectivity in the hydrolysis of these esters. mdpi.com This highlights the potential for stereospecific metabolism of chiral analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid. The enzymatic process typically involves the hydrolysis of the ester to the corresponding carboxylic acid. mdpi.com

In vitro biotransformation (ivBT) using purified enzymes offers a powerful tool for studying these pathways in a controlled environment. nih.govsciepublish.com This approach allows for the precise identification of the enzymes involved and the sequence of metabolic reactions. For analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, the primary Phase I metabolic reaction would likely be the hydrolysis of the methoxycarbonyl group to a carboxylic acid, catalyzed by carboxylesterases present in liver microsomes. nih.goveurofinsdiscovery.com Subsequent Phase I reactions could involve hydroxylation of the aromatic ring or the butanoic acid side chain, mediated by cytochrome P450 enzymes. nih.gov Phase II reactions would likely involve conjugation of the resulting carboxylic acid or hydroxylated metabolites with glucuronic acid or sulfate. nih.gov

Metabolite Identification in Research Samples

The identification of metabolites is crucial for understanding the complete metabolic profile of a compound. In vitro systems, particularly human liver microsomes (HLM), are the gold standard for early-stage metabolite profiling. eurofinsdiscovery.commdpi.comscispace.com

For analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, the primary metabolite expected in HLM incubations would be the corresponding carboxylic acid resulting from ester hydrolysis. This can be readily identified using liquid chromatography-mass spectrometry (LC-MS) by observing the mass shift corresponding to the loss of a methyl group. nih.goveurofinsdiscovery.com

Further analysis of the incubation mixture would likely reveal additional metabolites. As observed with other synthetic compounds, these can include products of oxidation, such as hydroxylated derivatives on the phenyl ring or the aliphatic side chain. nih.gov Dihydroxylated and trihydroxylated species may also be formed. nih.gov The exact position of hydroxylation would require more advanced analytical techniques like NMR for complete structural elucidation.

In addition to Phase I metabolites, Phase II conjugates are also important to identify. Glucuronide conjugates of the carboxylic acid and hydroxylated metabolites are common and can be detected by LC-MS. nih.gov The comprehensive identification of all significant metabolites in in vitro systems is essential for predicting the in vivo metabolic fate and for identifying any potentially active or toxic metabolites. eurofinsdiscovery.com

Mechanistic Studies of Observed Biological Effects

Elucidating the mechanism of action is a critical step in the development of any potential therapeutic agent. For analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, this involves understanding the relationship between their chemical structure and biological activity, as well as their interactions with specific molecular targets.

Structure-Activity Relationship (SAR) Derivation from Analogues (Computational and In Vitro)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, SAR studies can help in designing more potent and selective compounds.

In a study of phenylbutyrate derivatives, the cytotoxic activity against various human cancer cell lines was evaluated. nih.govajums.ac.ir The results showed that certain structural modifications led to a significant increase in cytotoxicity compared to the parent compound, phenylbutyrate. nih.gov For example, the analogue B9, synthesized through a Passerini multicomponent reaction, displayed significantly higher in vitro cytotoxicity against A549 (non-small cell lung cancer), MDA-MB-231 (breast cancer), and SW1116 (colon cancer) cell lines. nih.govajums.ac.ir This suggests that the specific combination of substituents introduced in B9 is favorable for its anticancer activity.

Furthermore, the selectivity of these compounds for cancer cells over non-tumoral cells is a key aspect of SAR. The study found that the phenylbutyrate derivatives showed good selectivity between tumorigenic and non-tumorigenic breast cell lines (MCF-10A), which is a desirable characteristic for a potential anticancer drug. nih.govajums.ac.ir

Although direct SAR studies on a series of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid analogues are not extensively available in the public domain, the principles derived from studies on related structures, such as substituted pentanoic acids, can be informative. nih.gov Such studies often reveal that the nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid moiety, can have a profound impact on biological activity, including cytotoxicity and the ability to induce apoptosis. nih.govresearchgate.net

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target). mdpi.comarizona.edu These methods provide valuable insights into the binding mode and affinity of a compound, which can help to explain its biological activity and guide the design of new analogues.

For phenylbutyrate derivatives, molecular docking studies have been performed to understand their interaction with potential targets. Phenylbutyrate is known to target pyruvate (B1213749) dehydrogenase kinase 2 (PDK2) and histone deacetylase complex (HDAC). nih.govajums.ac.ir Docking studies of synthesized phenylbutyrate analogues were conducted on these targets (PDB ID: 2BU8 for PDK2 and 1C3R for HDAC) to predict their binding sites and orientations. nih.govajums.ac.ir Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

The results of these docking studies can be correlated with the observed biological activities of the compounds. For instance, analogues that show a better fit and stronger interactions with the active site of a target in docking simulations are often found to be more potent in in vitro assays. mdpi.com This computational approach allows for the rational design of new derivatives with improved target engagement.

While specific molecular docking studies for 4-[3-(Methoxycarbonyl)phenyl]butanoic acid were not found, the methodology is broadly applicable. Potential targets for this class of compounds could include enzymes involved in cancer metabolism or epigenetic regulation. By identifying the likely targets and understanding the ligand-target interactions at a molecular level, researchers can gain a deeper understanding of the mechanism of action of these compounds.

Interactive Data Table: Cytotoxicity of Phenylbutyrate Analogue B9

Below is an interactive table summarizing the in vitro cytotoxicity data for the phenylbutyrate analogue B9 against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer6.65
MDA-MB-231Breast cancer8.44
SW1116Colon cancer24.71
Data sourced from a study on novel phenylbutyrate derivatives. nih.govajums.ac.ir

Photorelease Mechanisms and Kinetics of Caged Derivatives in Biological Milieu

The spatiotemporal control over the release of bioactive molecules is a cornerstone of advanced biological and biochemical research. For analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, this is achieved by rendering the molecule temporarily inert through covalent modification with a photolabile protecting group (PPG), often referred to as a "caging" group. Irradiation with light of a specific wavelength cleaves the PPG, liberating the active butanoic acid derivative. This section details the photorelease mechanisms and kinetics for common classes of caged derivatives relevant to in vitro and ex vivo studies.

The core principle involves attaching the carboxylic acid moiety of the butanoic acid derivative to a chromophore via a photolabile linker, typically forming an ester. nih.gov Upon absorption of a photon, the chromophore enters an excited state, initiating a chemical reaction that results in the cleavage of this linker and the release of the parent carboxylic acid. The efficiency and speed of this "uncaging" process are critical for biological applications and are determined by the photochemical properties of the caging group. nih.goved.ac.uk

Two of the most extensively studied and utilized classes of PPGs for caging carboxylic acids are based on ortho-nitrobenzyl (ONB) and coumarin (B35378) scaffolds. acs.orgwiley-vch.denih.gov

Ortho-Nitrobenzyl (ONB) Caged Analogues

The ortho-nitrobenzyl group is a classical and widely used PPG for a variety of functional groups, including carboxylic acids. acs.orgnih.gov The general mechanism for the photorelease from an ONB-caged carboxylic acid, such as a hypothetical ONB-caged 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, proceeds as follows:

Photoexcitation : The ONB cage absorbs a photon (typically in the UV range, ~300-360 nm), promoting it to an excited singlet state, which then undergoes intersystem crossing to a triplet state. rsc.org

Intramolecular Hydrogen Abstraction : In the excited state, an intramolecular hydrogen atom is transferred from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group. This forms a transient species known as an aci-nitro intermediate. wiley-vch.dersc.org

Cyclization and Rearrangement : The aci-nitro intermediate rapidly undergoes cyclization and subsequent rearrangement. wiley-vch.de This process involves the formation of a five-membered ring.

Release : The rearranged intermediate is unstable and fragments, releasing the carboxylic acid and forming an ortho-nitrosobenzaldehyde or related ketone byproduct. nih.govrsc.org The release of the caged molecule is irreversible.

The kinetics of this process are generally rapid, with release rates often occurring on the microsecond to millisecond timescale, which is sufficiently fast for studying many cellular processes. nih.govresearchgate.net The efficiency of the photorelease is quantified by the quantum yield (Φ), which is the ratio of released molecules to the number of photons absorbed. wikipedia.org For many ONB derivatives, quantum yields are typically less than 1, as not every absorbed photon leads to a successful uncaging event. wikipedia.org Modifications to the ONB scaffold, such as the inclusion of methoxy (B1213986) groups (as in the nitroveratryl, NV, or dimethoxynitrobenzyl, DMNB, cages), can red-shift the absorption wavelength and alter the quantum yield and release kinetics. rsc.orgacs.org

Table 1: Representative Photorelease Properties of ONB-Type Caged Carboxylic Acids

Caging Group Typical Excitation Wavelength (nm) Quantum Yield (Φ) Release Rate Constant (k)
o-Nitrobenzyl (NB) 300 - 350 0.05 - 0.20 > 10³ s⁻¹
6-Nitroveratryl (NV) > 300 ~ 0.17 ~ 325 s⁻¹ acs.org
1-(2-Nitrophenyl)ethyl (NPE) 350 - 360 0.5 - 0.7 Fast

Note: Data are representative values from studies on various caged carboxylic acids and serve as an illustration for potential analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid.

Coumarin-Based Caged Analogues

Coumarin-based PPGs offer several advantages, including absorption at longer, less phototoxic wavelengths (visible light range) and often higher extinction coefficients and quantum yields compared to ONB cages. nih.govresearchgate.net The photorelease mechanism for coumarin esters is distinct from that of ONB derivatives:

Photoexcitation : The coumarin chromophore absorbs a photon (typically > 400 nm), promoting it to an excited state. acs.org

Heterolytic Cleavage : The excited state promotes the heterolytic cleavage of the C-O bond between the coumarin scaffold and the carboxylate of the caged molecule. researchgate.netnih.gov This generates a coumarin carbocation and the carboxylate anion as a tight ion pair. nih.gov

Solvent Reaction : The highly reactive carbocation is rapidly trapped by water or another nucleophile present in the biological milieu. nih.gov This step is irreversible and results in the formation of a coumarin alcohol photoproduct and the liberated carboxylic acid.

The kinetics of coumarin uncaging are often extremely fast, with release occurring on the nanosecond to microsecond timescale, making them suitable for studying very rapid biological events. nih.gov The photophysical properties of coumarins can be extensively tuned through chemical modification to optimize absorption wavelength, quantum yield, and even introduce functionalities for two-photon excitation (2PE). acs.orgrsc.org 2PE utilizes near-infrared (NIR) light, which allows for deeper tissue penetration and lower phototoxicity, providing highly localized uncaging in three dimensions. ed.ac.uknih.gov

Table 2: Representative Photorelease Properties of Coumarin-Type Caged Carboxylic Acids

Caging Group Excitation Wavelength (nm) Quantum Yield (Φ) Key Features
(7-Methoxycoumarin-4-yl)methyl (MCM) ~ 350 - 400 0.02 - 0.05 High extinction coefficient
(7-Diethylaminocoumarin-4-yl)methyl (DEACM) > 400 0.01 - 0.08 Visible light absorption
Brominated Hydroxycoumarin (Bhc) ~ 420 - 480 ~ 0.2 - 0.3 High 2P cross-section

Note: Data are representative values from studies on various caged carboxylic acids and serve as an illustration for potential analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid.

Advanced Research Applications and Future Directions for 4 3 Methoxycarbonyl Phenyl Butanoicacid

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The phenylalkanoic acid scaffold is a well-established building block in the synthesis of complex and biologically active molecules. The utility of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid as a synthetic intermediate stems from its two key functional groups, which can be manipulated selectively. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the less reactive methyl ester can be hydrolyzed under different conditions to reveal a second carboxylic acid, or can be left intact.

This versatility is exemplified by structurally similar compounds. For instance, 4-(4-Methoxyphenyl)butyric acid serves as a crucial intermediate in the synthesis of preclinical drug candidates like LY518674. nbinno.com Similarly, 4-(3-Methoxyphenoxy)butyric acid is a key precursor for a novel class of estrogen receptor modulators. nih.gov Derivatives of glutaric acid amides, which share the butanoic acid backbone, have been employed as intermediates in the synthesis of complex heterocyclic systems such as bis-pyrazolo-1,4-dihydro-pyridines. mdpi.com

The presence of both an acid and an ester in 4-[3-(Methoxycarbonyl)phenyl]butanoic acid allows for orthogonal chemical strategies, enabling the stepwise construction of complex molecular architectures relevant to pharmaceuticals and other functional organic molecules.

Table 1: Phenylalkanoic Acid Derivatives as Synthetic Intermediates

Intermediate Compound Resulting Complex Molecule/Class Field of Application
4-(4-Methoxyphenyl)butyric acid Preclinical Candidate LY518674 Pharmaceutical Development nbinno.com
4-(3-Methoxyphenoxy)butyric acid Estrogen Receptor Modulators Medicinal Chemistry nih.gov
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid Bis-pyrazolo-1,4-dihydro-pyridines Heterocyclic Synthesis mdpi.com

Application in Probe Chemistry for Biological Research

Chemical probes are essential tools for interrogating biological systems. The design of such probes often requires a modular structure comprising a recognition element, a reporter (e.g., a fluorophore), and a linker. The structure of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is ideally suited for its use as a linker or "handle" in this context.

A closely related compound, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, is known as a "Backbone Amide Linker" (BAL) and is an important handle for the solid-phase synthesis of peptides and other small molecule libraries. mdpi.com The carboxylic acid function of these molecules allows for their covalent attachment to an amino-functionalized solid support or to an amine group on a reporter molecule. The rest of the molecule then provides a spacer and a point for further chemical elaboration.

Similarly, the carboxylic acid of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid can be used to anchor it to a solid support or a fluorescent dye. The aromatic ring and the ester can then be modified to introduce a reactive group or a pharmacophore, creating a library of probes for activity-based sensing or high-throughput screening campaigns. nih.gov Boronate-based probes, for example, are constructed by linking a boronic acid moiety (the reactive sensor for biological oxidants) to a reporter via a linker, demonstrating a common strategy where this compound could be applied. nih.gov

Exploration in Material Science Research (e.g., Polymers, Semiconductors)

The development of novel polymers with tailored properties is a major focus of material science. Bifunctional monomers are the fundamental building blocks of condensation polymers like polyesters and polyamides. Analogues of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid are being explored in this area. Specifically, the potential to incorporate 4-(4-Methoxyphenyl)butyric acid into polymers could lead to advanced materials with customized functionalities. nbinno.com

The structure of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid makes it a candidate monomer for polyester (B1180765) synthesis. Through polycondensation reactions, the carboxylic acid group of one monomer can react with the ester group (via transesterification) or a hydrolyzed ester group of another, forming a polymer chain. The combination of a rigid aromatic ring and a flexible four-carbon aliphatic chain in the polymer backbone would influence the material's thermal and mechanical properties, such as its glass transition temperature and tensile strength. This is analogous to how furan-based monomers like 2,5-Furandicarboxylic acid are used to create bio-based polyesters with tunable properties. mdpi.com The introduction of such aromatic dicarboxylic acid derivatives into polymer backbones can enhance stiffness and thermal stability. nih.gov

Theoretical Prediction and Computational Design of Novel Chemical Entities

Computational chemistry and theoretical predictions are now integral to modern chemical research, enabling the in silico design and evaluation of new molecules before their synthesis. These methods can be applied to 4-[3-(Methoxycarbonyl)phenyl]butanoic acid to predict its properties and guide the design of novel derivatives.

For example, Density Functional Theory (DFT) calculations are commonly employed to elucidate the geometric, electronic, and spectroscopic features of molecules. Such studies have been performed on related methoxycarbonylphenyl carboxylates to understand their structural features and nonlinear optical behavior. mdpi.com The crystal structure and packing of different polymorphs of 4-oxo-4-phenylbutanoic acid have also been investigated through a combination of X-ray diffraction and computational analysis, highlighting how subtle structural changes affect solid-state properties. mdpi.com

Furthermore, computational tools are used to design potential therapeutics. For analogues of 4-phenylbutyric acid, molecular docking and ADME/pharmacokinetic predictions have been used to create and screen a large virtual library of derivatives to identify candidates with optimal binding to protein targets and favorable drug-like properties. researchgate.net

Table 2: Computational Methods for Analyzing Phenylalkanoic Acids

Computational Method Application Research Finding/Goal
Density Functional Theory (DFT) Elucidation of geometric and electronic properties Prediction of spectroscopic features and reactivity descriptors. mdpi.com
X-ray Crystallography & Analysis Determination of solid-state structure Identification and characterization of new polymorphs. mdpi.com
Molecular Docking Prediction of binding affinity and mode Identification of lead candidates targeting specific proteins. researchgate.net
ADME/Pharmacokinetic Prediction Evaluation of drug-like properties Screening of virtual libraries for bioavailability and toxicity. researchgate.net

Integration with Chemoinformatics and Machine Learning for Compound Library Design

Chemoinformatics and machine learning have become indispensable tools for navigating the vastness of chemical space in drug discovery and materials science. nih.gov These data-driven approaches leverage algorithms to learn from existing chemical data and design new compounds with desired properties. nih.gov

The structure of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid can serve as a core scaffold or fragment in such computational design strategies. The first step in a typical machine learning workflow is feature extraction, where molecules are converted into numerical representations, such as molecular fingerprints or descriptors. nih.gov The distinct structural motifs of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid—the substituted phenyl ring, the alkyl chain, the carboxylic acid, and the ester—can be encoded in these descriptors.

Generative machine learning models can then be trained on large databases of known molecules and their properties (e.g., biological activity, solubility). By providing the 4-[3-(Methoxycarbonyl)phenyl]butanoic acid scaffold as a starting point, these models can generate novel, synthetically accessible derivatives tailored to a specific objective, such as binding to a particular protein target or having optimal pharmacokinetic properties. This approach allows for the intelligent design of focused compound libraries, prioritizing the synthesis of molecules with the highest probability of success.

Identification of Novel Reactivity Patterns and Transformation Pathways

Understanding the reactivity of a molecule is fundamental to its application in synthesis. The reactivity of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is governed by its three main components: the carboxylic acid, the methyl ester, and the aromatic ring. The relative reactivity of carboxylic acid derivatives is well-understood, with the carboxylic acid being more susceptible to nucleophilic acyl substitution (e.g., amide formation) than the methyl ester under many conditions. libretexts.org

This differential reactivity allows for selective transformations. For example, the carboxylic acid can be activated and reacted with an amine to form an amide, leaving the methyl ester group untouched. Subsequent hydrolysis of the ester under basic or acidic conditions would unmask a second carboxylic acid, yielding a new bifunctional molecule that is not directly accessible.

Conversely, the ester could potentially be reduced selectively in the presence of the carboxylate salt. The aromatic ring, being substituted with a deactivating methoxycarbonyl group, would be less prone to electrophilic aromatic substitution than an unsubstituted benzene (B151609) ring, but reactions could still be directed under forcing conditions. The study of these selective transformations is crucial for unlocking the full potential of this compound as a versatile synthetic intermediate.

Emerging Biological Targets and Pathways for Preclinical Investigation of Analogues

While the specific biological activity of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is not widely reported, numerous studies on its structural analogues have revealed a range of promising therapeutic applications. These findings suggest potential biological targets and pathways that could be modulated by novel derivatives of this scaffold.

A prominent analogue, 4-phenylbutyric acid (4-PBA), is known to function as a chemical chaperone that can improve protein folding and reduce endoplasmic reticulum (ER) stress. researchgate.net This mechanism is relevant for treating neurodegenerative disorders characterized by protein aggregation, such as Alzheimer's, Parkinson's, and Huntington's disease. mdpi.com Furthermore, 4-PBA and its derivatives act as histone deacetylase (HDAC) inhibitors, a mechanism of action that is being explored for therapies in cancer and spinal muscular atrophy. researchgate.netnih.gov

More specifically substituted analogues have shown targeted activities. For example, 3-(2-aminocarbonylphenyl)propanoic acid derivatives have been identified as potent and selective antagonists of the EP3 receptor, with potential applications in managing uterine contractions. nih.gov In oncology, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated potent antiproliferative activity in lung cancer models, potentially by targeting SIRT2 and EGFR. mdpi.com These diverse findings underscore the therapeutic potential of the phenylalkanoic acid scaffold and provide a strong rationale for the synthesis and preclinical investigation of novel analogues derived from 4-[3-(Methoxycarbonyl)phenyl]butanoic acid.

Table 3: Biological Activities and Targets of Phenylalkanoic Acid Analogues

Analogue Class Biological Activity / Mechanism Potential Therapeutic Area
4-Phenylbutyric Acid (4-PBA) Chemical Chaperone / ER Stress Reduction Neurodegenerative Diseases researchgate.netmdpi.com
4-Phenylbutyric Acid (4-PBA) Histone Deacetylase (HDAC) Inhibition Cancer, Spinal Muscular Atrophy researchgate.netnih.gov
3-(2-Aminocarbonylphenyl)propanoic Acids EP3 Receptor Antagonism Tocolysis / Preterm Labor nih.gov
3-[(4-Acetylphenyl)...]propanoic Acids Antiproliferative (SIRT2/EGFR targeting) Lung Cancer mdpi.com
4-(4-Methoxyphenyl)butyric Acid Neuroprotection / ER Stress Reduction Neurodegenerative Diseases pharmaffiliates.com

Q & A

Basic: What are the optimal synthetic routes for 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid typically involves coupling a methoxycarbonyl-substituted benzene ring to a butanoic acid backbone. Key steps include:

  • Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the methoxycarbonylphenyl group to the butanoic acid chain .
  • pH-controlled hydrolysis of ester intermediates to avoid undesired side reactions (e.g., decarboxylation) .
  • Use of catalytic palladium complexes for cross-coupling reactions, with yields optimized by adjusting solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) .
  • Yield improvements (>80%) are achieved by purifying intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What purification and characterization techniques are most effective for isolating 4-[3-(Methoxycarbonyl)phenyl]butanoic acid from reaction mixtures?

Methodological Answer:

  • Purification:
    • Liquid-liquid extraction with dichloromethane/water to remove polar impurities.
    • Recrystallization using ethanol/water mixtures (1:3 ratio) to isolate the final product .
  • Characterization:
    • HPLC (C18 column, methanol/water mobile phase) to confirm purity (>95%).
    • NMR spectroscopy (¹H and ¹³C) to verify the methoxycarbonyl group (δ ~3.9 ppm for OCH₃) and carboxylic acid proton (δ ~12.1 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 237.0764) .

Advanced: How does stereochemistry influence the biological activity of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid derivatives?

Methodological Answer:

  • Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers for activity testing .
  • Studies on analogous compounds (e.g., (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid) show that the S-enantiomer exhibits 3–5× higher receptor-binding affinity compared to the R-form due to spatial compatibility with hydrophobic enzyme pockets .
  • Circular dichroism (CD) and X-ray crystallography are used to correlate absolute configuration with activity .

Advanced: What computational strategies predict the interactions of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina or Schrödinger Suite) identifies potential binding sites on enzymes like cyclooxygenase-2 (COX-2). Key parameters:
    • Grid box centered on the catalytic domain (coordinates adjusted via PyMOL).
    • Scoring functions prioritize hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating stable binding .
  • In vitro validation using COX-2 inhibition assays (IC₅₀ values compared to docking scores) resolves discrepancies between computational and experimental data .

Advanced: How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic profiling clarifies bioavailability issues:
    • LC-MS/MS quantifies plasma concentrations after oral administration in rodent models.
    • Low bioavailability (<20%) may result from first-pass metabolism (e.g., hepatic esterase cleavage of the methoxycarbonyl group) .
  • Prodrug derivatization (e.g., converting the carboxylic acid to a methyl ester) enhances membrane permeability, validated via Caco-2 cell monolayer assays .
  • Tissue distribution studies (radiolabeled compound + autoradiography) identify accumulation in target organs .

Advanced: What strategies enhance the bioactivity of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid through structural derivatization?

Methodological Answer:

  • Functional group modifications:
    • Replace the methoxycarbonyl group with sulfonamides (e.g., 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid) to improve COX-2 selectivity .
    • Introduce fluorine atoms at the phenyl ring’s para-position to enhance metabolic stability (logP reduced by ~0.5 units) .
  • Bioisosteric replacement:
    • Substitute the carboxylic acid with a tetrazole moiety to maintain acidity while improving blood-brain barrier penetration (verified via PAMPA assays) .
  • SAR studies using a library of 20+ derivatives identify EC₅₀ improvements (e.g., IC₅₀ from 10 µM to 2.5 µM for anti-inflammatory activity) .

Advanced: How do solvent and pH conditions affect the stability of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid in long-term storage?

Methodological Answer:

  • Stability studies (HPLC monitoring over 6 months):
    • Aqueous buffers (pH >7) accelerate hydrolysis of the methoxycarbonyl group (t₁/₂ <30 days).
    • Anhydrous DMSO or acetonitrile (stored at −20°C) maintains >95% purity for 6 months .
  • Degradation products (e.g., 3-phenylbutanoic acid) are identified via LC-MSⁿ and mitigated by adding stabilizers (e.g., 0.1% BHT) .

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